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Abstract

Diiodohydroxyquinoline, also known as iodoquinol, is a halogenated hydroxyquinoline
derivative recognized for its therapeutic applications, primarily as a luminal amebicide.[1] A
thorough understanding of its physicochemical properties is paramount for formulation
development, quality control, and elucidation of its mechanism of action. This technical guide
provides an in-depth overview of the core physicochemical characteristics of
Diiodohydroxyquinoline, presents generalized experimental protocols for their determination,
and illustrates its proposed mechanism of action. All quantitative data is summarized for clarity,
and logical workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like
Diiodohydroxyquinoline are critical determinants of its biopharmaceutical behavior, including
absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure and Identity

e IUPAC Name: 5,7-diiodoquinolin-8-ol[2]
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CAS Number: 83-73-8[5]

Chemical Formula: CoHsl2NO[6]

Molecular Weight: 396.95 g/mol [2]

Tabulated Physicochemical Data

Synonyms: lodoquinol, 5,7-Diiodo-8-hydroxyquinoline, 5,7-Diiodo-8-quinolinol[3][4]

The following tables summarize the key quantitative physicochemical properties of

Diiodohydroxyquinoline.

Table 1: General Physicochemical Properties

Property Value Source(s)
Light yellow to light brown

Appearance _ [31[7]
crystalline powder.

Melting Point >200 °C (with decomposition) [51[7]

Boiling Point 401.8 £ 45.0 °C at 760 mmHg [5]

Density 2.5+0.1 g/cm3 [5]

Polar Surface Area 33.12 A2 [6]

Table 2: Solubility and Partitioning Characteristics
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Property Value Source(s)
- 0.0815 mg/mL (practically

Water Solubility ) [6][7]
insoluble)

Sparingly soluble in alcohol,
o ) ether, and acetone.[2][7]

Solubility in Organic Solvents ) o [21[7]
Soluble in hot pyridine and hot
dioxane.[2]

LogP (Octanol-Water Partition

o 3.69-4.11 [5][6]

Coefficient)

LogS -3.7 [6]

Table 3: lonization and Molecular Descriptors

Property Value Source(s)

pKa (Strongest Acidic) 7.39 [6]

pKa (Strongest Basic) 3.34 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

ydrog p 5 [6]

Count

Rotatable Bond Count 0 [6]

Experimental Protocols for Property Determination

Detailed experimental validation of physicochemical parameters is a cornerstone of drug

development.[8] While specific protocols for Diiodohydroxyquinoline are proprietary to

manufacturers, the following outlines standard methodologies employed for APIs.

Melting Point Determination

The melting point is a crucial indicator of purity.
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» Methodology: A capillary melting point apparatus is commonly used. A small, finely powdered
sample of Diiodohydroxyquinoline is packed into a capillary tube. The tube is placed in the
apparatus and heated at a controlled rate. The temperature range from the appearance of
the first liquid droplet to the complete liquefaction of the sample is recorded as the melting
range. Given that Diiodohydroxyquinoline decomposes, the temperature at which
decomposition is observed is also noted.[5]

Solubility Determination

Solubility profoundly impacts bioavailability, especially for orally administered drugs.[9]

» Methodology (Shake-Flask Method): An excess amount of Diiodohydroxyquinoline is
added to a known volume of the solvent (e.g., water, ethanol, buffers of physiological pH).
The resulting suspension is agitated in a constant temperature bath for a prolonged period
(e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is
filtered to remove undissolved solid. The concentration of Diiodohydroxyquinoline in the
clear filtrate is then quantified using a validated analytical technique, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.

The workflow for this common experimental procedure is outlined below.
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Experimental Workflow: Shake-Flask Solubility Determination

Add excess Diiodohydroxyquinoline
to solvent

24-48h

Equilibrate at constant
temperature with agitation

:

Filter suspension to
remove undissolved solid

Quantify drug concentration
in filtrate via HPLC

Determine Equilibrium
Solubility

Click to download full resolution via product page

Workflow for determining equilibrium solubility.

LogP Determination

The n-octanol/water partition coefficient (LogP) is a measure of a drug's lipophilicity and its
ability to cross cell membranes.

o Methodology (Shake-Flask Method): A solution of Diiodohydroxyquinoline is prepared in
one of the two immiscible phases (n-octanol or water). This solution is then mixed with a
known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to
allow for partitioning of the drug between the two layers and then allowed to stand until the
layers fully separate. The concentration of Diiodohydroxyquinoline in each layer is
determined analytically (e.g., by UV-Vis spectrophotometry or HPLC). The partition
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coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the
concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action: A Multi-faceted Approach

The precise mechanism of action for Diiodohydroxyquinoline is not fully elucidated, but it is
understood to be a luminal amebicide that acts locally within the gastrointestinal tract due to its
poor absorption.[1][10] The leading hypotheses suggest a multi-pronged attack on the parasite.
[10][11]

o Chelation of Essential Metal lons: Diiodohydroxyquinoline is believed to chelate essential
metal ions, particularly ferrous ions (Fe2*), which are critical cofactors for various parasitic
enzymatic processes.[1][10] By sequestering these ions, it disrupts the parasite's
metabolism, inhibiting growth and replication.[10]

o Disruption of DNA Function: It has been proposed that, similar to other quinoline derivatives,
Diiodohydroxyquinoline may intercalate with the parasite's DNA.[10] This interaction could
interfere with DNA synthesis and function, ultimately leading to cell death.[10]

e Membrane Disruption: There is also evidence to suggest that the compound may damage
the amoebic cell membrane, altering its integrity and permeability.[10] This can lead to the
loss of essential cellular components and subsequent lysis of the parasite.[10]

The proposed mechanisms are visualized in the signaling pathway diagram below.
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Proposed Mechanism of Action of Diiodohydroxyquinoline
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Proposed multi-target mechanism of Diiodohydroxyquinoline.

Conclusion

Diiodohydroxyquinoline possesses a distinct set of physicochemical properties,
characterized by high lipophilicity (LogP ~3.7-4.1), very low aqueous solubility, and a high
melting point with decomposition.[5][6][7] These characteristics are consistent with its clinical
use as a poorly absorbed, luminally-acting anti-parasitic agent. The proposed mechanisms of
action, including metal ion chelation and disruption of DNA and membrane function, provide a
rational basis for its therapeutic effect. The data and methodologies presented in this guide
serve as a critical resource for formulation scientists, medicinal chemists, and researchers
engaged in the development and characterization of quinoline-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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